Methyl 2-chloro-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO3. It belongs to the class of benzoates and is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to a benzoate structure. This compound is primarily used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals.
This compound is classified under several categories:
The synthesis of methyl 2-chloro-5-hydroxy-4-methylbenzoate can be achieved through various methods, with one common approach being the esterification of 2-chloro-5-hydroxy-4-methylbenzoic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion to the ester.
The molecular structure of methyl 2-chloro-5-hydroxy-4-methylbenzoate can be represented as follows:
InChI=1S/C9H9ClO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3
CC1=CC(=C(C=C1Cl)C(=O)OC)O
The compound features a benzene ring substituted with a chlorine atom (at position 2), a hydroxyl group (at position 5), and a methyl group (at position 4), along with an ester functional group.
Methyl 2-chloro-5-hydroxy-4-methylbenzoate is involved in several types of chemical reactions:
Reactions typically require specific conditions:
The mechanism of action for methyl 2-chloro-5-hydroxy-4-methylbenzoate involves its interactions at the molecular level:
Relevant data from sources indicate that this compound maintains stability while exhibiting reactivity typical of halogenated benzoates .
Methyl 2-chloro-5-hydroxy-4-methylbenzoate has several scientific applications:
This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable across various fields of research and industry.
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6